An In-depth Technical Guide to the Structural Analysis and Characterization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene
An In-depth Technical Guide to the Structural Analysis and Characterization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene
Introduction
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and metabolic stability. 1,3-Dimethyl-5-(2-methylphenoxy)benzene represents a specific embodiment of this scaffold, featuring distinct substitution patterns that are anticipated to modulate its physicochemical and pharmacological properties. For researchers in drug development, a precise and unambiguous structural characterization of such molecules is not merely a formality; it is the foundation upon which all subsequent biological and toxicological data rests.
This guide provides a comprehensive, multi-technique framework for the structural elucidation and characterization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, presenting a self-validating analytical workflow designed for scientific rigor. This document is intended for researchers and scientists who require a practical, in-depth understanding of how to confirm the identity, purity, and structure of novel chemical entities.
Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is to understand the target molecule's basic architecture and physical properties. These characteristics inform the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.
Caption: 2D structure of 1,3-Dimethyl-5-(2-methylphenoxy)benzene.
Table 1: Physicochemical Properties of 1,3-Dimethyl-5-(2-methylphenoxy)benzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆O | - |
| Molecular Weight | 212.29 g/mol | - |
| Boiling Point | 128.4 °C (Predicted) | [1] |
| Refractive Index | 1.556 (Predicted) | [1] |
| Vapor Pressure | 0.002 mmHg at 25°C (Predicted) | [1] |
| LogP | ~4.5-5.0 (Predicted) | Analogous Structures[2] |
Proposed Synthetic Pathway: Ullmann Condensation
To contextualize the need for rigorous characterization, particularly for impurity profiling, understanding the synthetic route is critical. A highly plausible method for constructing the diaryl ether linkage is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.
Caption: Proposed workflow for the synthesis via Ullmann condensation.
This synthesis can potentially lead to side-products such as self-coupled phenols or unreacted starting materials, necessitating the robust analytical methods described below.
A Multi-Technique Approach to Structural Elucidation
No single technique can provide a complete structural picture. True confidence in characterization is achieved by integrating data from NMR, Mass Spectrometry, and IR Spectroscopy, corroborated by chromatographic purity analysis.
Caption: Integrated workflow for structural analysis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of a molecule. ¹H NMR reveals the electronic environment and proximity of protons, while ¹³C NMR provides a map of the carbon skeleton.
Expertise & Causality: The choice of a high-field instrument (e.g., 400 MHz or higher) is crucial for resolving the complex aromatic region, where overlapping signals are expected. Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's predicted nonpolar nature. The addition of a small amount of tetramethylsilane (TMS) provides a reliable internal standard for chemical shift calibration.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow TMS peak shape.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical. 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary. A relaxation delay of 2-5 seconds is recommended for more accurate integration of quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.
Predicted Spectral Data
The following tables outline the predicted chemical shifts (δ) in ppm. These predictions are based on substituent effects and data from analogous compounds.[3][4]
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.20 | d | 1H | Ar-H | H on C6' of phenoxy ring, ortho to methyl group |
| ~7.15 | t | 1H | Ar-H | H on C4' of phenoxy ring |
| ~6.95 | t | 1H | Ar-H | H on C5' of phenoxy ring |
| ~6.85 | d | 1H | Ar-H | H on C3' of phenoxy ring, ortho to ether |
| ~6.65 | s | 2H | Ar-H | H on C4/C6 of dimethylphenyl ring |
| ~6.60 | s | 1H | Ar-H | H on C2 of dimethylphenyl ring |
| ~2.30 | s | 6H | -CH₃ | Symmetrical methyls on C1/C3 |
| ~2.20 | s | 3H | -CH₃ | Methyl on C2' of phenoxy ring |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158.0 | Ar-C | C5 (ipso to ether) on dimethylphenyl ring |
| ~155.0 | Ar-C | C1' (ipso to ether) on phenoxy ring |
| ~140.0 | Ar-C | C1/C3 on dimethylphenyl ring |
| ~131.0 | Ar-CH | C6' on phenoxy ring |
| ~130.0 | Ar-C | C2' on phenoxy ring |
| ~127.0 | Ar-CH | C4' on phenoxy ring |
| ~123.0 | Ar-CH | C5' on phenoxy ring |
| ~118.0 | Ar-CH | C3' on phenoxy ring |
| ~115.0 | Ar-CH | C2 on dimethylphenyl ring |
| ~108.0 | Ar-CH | C4/C6 on dimethylphenyl ring |
| ~21.5 | -CH₃ | Methyls on C1/C3 |
| ~16.5 | -CH₃ | Methyl on C2' |
For unambiguous assignment, 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are indispensable.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Expertise & Causality: Electron Ionization (EI) is an excellent choice for this relatively volatile and thermally stable molecule, as it induces predictable fragmentation useful for structural confirmation.[6] For HRMS, a softer ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer would be used to determine the exact mass with high precision, confirming the molecular formula.[7]
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Predicted Fragmentation Pattern
The molecular ion (M⁺˙) is expected to be prominent. Key fragmentations would involve cleavage of the ether bond and loss of methyl groups.
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |
|---|---|---|
| 212 | [C₁₅H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 197 | [M - CH₃]⁺ | Loss of a methyl radical |
| 121 | [C₈H₉O]⁺ | Cleavage of ether bond, fragment containing dimethylphenol |
| 107 | [C₇H₇O]⁺ | Fragment from cleavage of the phenoxy side |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement from tolyl groups |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.
Expertise & Causality: For this non-polar, solid/oily compound, preparing a thin film on a salt plate (NaCl or KBr) is a straightforward and effective sampling method. The key diagnostic peaks will be the C-O-C stretch of the diaryl ether and the various C-H and C=C stretches of the aromatic rings.
Experimental Protocol: Thin Film Method
-
Sample Preparation: Dissolve a small amount of the compound in a few drops of a volatile solvent (e.g., dichloromethane).
-
Application: Apply the solution to the surface of a clean NaCl or KBr plate.
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the analyte.
-
Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Perform a background scan with an empty, clean salt plate and subtract it from the sample spectrum.
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Methyl (CH₃) C-H |
| 1600-1580, 1500-1400 | C=C Stretch | Aromatic Ring |
| ~1250-1200 | C-O-C Asymmetric Stretch | Diaryl Ether |
| ~850-750 | C-H Bend (Out-of-plane) | Aromatic Substitution Pattern |
Relevance in Drug Discovery
The diaryl ether linkage is not merely a structural element but a privileged scaffold in medicinal chemistry. Its presence in a molecule can confer several advantageous properties:
-
Metabolic Stability: The ether bond is generally resistant to cleavage by metabolic enzymes compared to esters or amides.
-
Conformational Control: The non-linear geometry of the ether linkage allows the two aromatic rings to adopt specific spatial orientations, which is critical for precise binding to biological targets like enzymes or receptors.
-
Lipophilicity Modulation: The overall structure is highly lipophilic, facilitating passage through cell membranes. The specific substitution pattern fine-tunes this property.
Examples of drugs or biologically active molecules containing a diaryl ether core highlight its importance. For instance, this scaffold is found in certain kinase inhibitors and other therapeutic agents, where it acts as a hinge-binding element or occupies a key hydrophobic pocket.[8] Therefore, developing a robust analytical characterization for novel diaryl ethers like 1,3-Dimethyl-5-(2-methylphenoxy)benzene is a critical step in the early stages of drug discovery and development.
Conclusion
The structural characterization of 1,3-Dimethyl-5-(2-methylphenoxy)benzene requires a synergistic application of modern analytical techniques. Through the logical and integrated use of NMR spectroscopy for connectivity, mass spectrometry for molecular weight and fragmentation, and IR spectroscopy for functional group confirmation, an unambiguous structural assignment can be achieved. This guide provides the protocols and expert rationale necessary to ensure the scientific integrity of such a characterization, establishing a solid foundation for any subsequent research or development activities.
References
-
PubChem. 1,3-Dimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]
-
SIELC Technologies. 1,3-Dimethyl-5-ethylbenzene. Available at: [Link]
-
I. V. Borovlev et al. (2009). 1,3-Bis(3,5-dimethylphenyl)-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2528. Available at: [Link]
-
NIST. Benzene, 1,3-dimethyl-5-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. 1,3-Dimethoxy-5-(2-phenylethenyl)benzene. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. Production of 1,3-dimethoxy-5-methylbenzene.
-
M. C. S. S. Santos et al. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. MDPI. Available at: [Link]
-
PrepChem.com. Synthesis of 1,3-dimethoxy-5-methyl-benzene. Available at: [Link]
-
ACS Publications. Mass Spectrometric Analysis...Aliphatic Ethers. Analytical Chemistry. Available at: [Link]
-
ResearchGate. Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available at: [Link]
-
SpectraBase. 5-[2-(2-Methylphenoxy)ethanoylamino]benzene-1,3-dicarboxamide - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
-
M. de la L. R. M. et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. PMC. Available at: [Link]
-
A. Zarghi et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of.... MDPI. Available at: [Link]
-
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available at: [Link]
-
University of Granada. Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
-
NIH. 1,3-Dimethyl-5-(2-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. Available at: [Link]
-
Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines.... Available at: [Link]
-
The Royal Society of Chemistry. Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties.... Available at: [Link]
-
NIST. Benzene, 1,3-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. Benzene, 1,3-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1,3-Dimethyl-5-ethylbenzene | SIELC Technologies [sielc.com]
- 3. 1,3-Dimethoxybenzene(151-10-0) 1H NMR spectrum [chemicalbook.com]
- 4. 1,3,5-Trimethoxybenzene(621-23-8) 1H NMR [m.chemicalbook.com]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
